molecular formula C21H17BrN2OS B2462897 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole CAS No. 1207003-58-4

2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole

Cat. No.: B2462897
CAS No.: 1207003-58-4
M. Wt: 425.34
InChI Key: AGFUAQIHJPCTDZ-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, a bromophenyl group, a furan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group, the bromophenyl group, and finally the benzylthio group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-methylphenyl)-1-(furan-2-ylmethyl)-1H-imidazole

Uniqueness

2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

The compound 2-(benzylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₆BrN₂OS
  • Molecular Weight : 396.3 g/mol
  • IUPAC Name : this compound

This compound features an imidazole ring, which is a common pharmacophore in many bioactive molecules, and various substituents that may influence its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole have shown effectiveness against various bacterial strains. A study demonstrated that imidazole derivatives exhibit activity comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Imidazole Derivative A64Staphylococcus aureus
Imidazole Derivative B32Escherichia coli

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values in the range of 10–30 µM . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhances cytotoxicity.

Case Study : A study conducted on a series of imidazole derivatives found that modifications at the benzylthio position increased antiproliferative activity against cancer cells. The most potent derivative exhibited an IC₅₀ value of 15 µM against the MCF-7 cell line .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, imidazole derivatives are being investigated for their potential in other therapeutic areas:

  • Antifungal Properties : Some studies have reported promising antifungal activity against Candida species, with MIC values comparable to established antifungal agents.
  • Anti-inflammatory Effects : Certain imidazole compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

The biological activity of 2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Interaction with Biological Targets : The unique functional groups allow for interactions with various biological targets, including receptors and enzymes involved in disease processes.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS/c22-18-10-8-17(9-11-18)20-13-23-21(24(20)14-19-7-4-12-25-19)26-15-16-5-2-1-3-6-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUAQIHJPCTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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